molecular formula C15H13FO3 B1517361 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid CAS No. 1096770-87-4

3-[3-(4-Fluorophenoxy)phenyl]propanoic acid

Cat. No.: B1517361
CAS No.: 1096770-87-4
M. Wt: 260.26 g/mol
InChI Key: VGIQSBXUZNYHGV-UHFFFAOYSA-N
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Description

3-[3-(4-Fluorophenoxy)phenyl]propanoic acid is a chemical compound with the linear formula C15H13FO3 . It has a molecular weight of 260.267 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which is further connected to a fluorophenoxy group . The exact structure can be viewed in 3D models available in chemical databases .


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 168.17 . The compound is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Renewable Building Blocks for Materials Science

3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach opens up sustainable alternatives to conventional phenol-based compounds, showing potential for a wide range of applications in materials science due to the specific properties of benzoxazine, including thermal and thermo-mechanical suitability for various uses (Trejo-Machin et al., 2017).

Anti-inflammatory Research

Research into the tender leaves of Eucommia ulmoides Oliv. identified phenolic compounds structurally similar to this compound, showing modest anti-inflammatory activities. This suggests potential applications in developing anti-inflammatory agents and enriches the chemical understanding of Eucommia ulmoides Oliv., supporting further investigation into its effects (Ren et al., 2021).

Analytical and Biochemical Applications

Compounds like this compound have been used in the development of new fluorogenic substrates for enzymatic assays, offering a rapid and sensitive method for the detection of specific biochemical reactions. This research highlights the utility of such compounds in analytical biochemistry, providing tools for precise quantification and study of enzyme activities (Zaitsu & Ohkura, 1980).

Photovoltaic and Electronic Applications

Research on polymer solar cells has utilized phenyl compounds with electron-withdrawing substituents, similar in function to this compound, to enhance the power conversion efficiency of these devices. This indicates the potential for incorporating such compounds in the development of improved photovoltaic materials and technologies (Jeong et al., 2014).

Chemosensors and Biological Imaging

Compounds structurally related to this compound have been developed as ratiometric fluorescent pH probes with favorable optical properties for strong-acidity pH detection in living cells. This showcases the application of such compounds in designing chemosensors for biological imaging, demonstrating their potential in monitoring pH changes within cellular environments (Nan et al., 2015).

Safety and Hazards

This compound may cause skin and eye irritation . Therefore, it’s recommended to handle it with appropriate protective equipment and to wash thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in regulating cellular differentiation, development, and metabolism .

Mode of Action

Compounds with similar structures have been shown to act as agonists for ppars . As agonists, these compounds bind to the receptor and induce a conformational change, leading to the activation of the receptor. This activation can result in various downstream effects, depending on the specific type of PPAR that is activated.

Biochemical Pathways

Ppars, which are potential targets of this compound, are known to be involved in various metabolic pathways, including lipid metabolism and glucose homeostasis . Activation of these receptors can lead to changes in these pathways, potentially resulting in various downstream effects.

Result of Action

Activation of ppars, which are potential targets of this compound, can lead to various effects at the molecular and cellular level, including changes in gene expression and cellular metabolism .

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c16-12-5-7-13(8-6-12)19-14-3-1-2-11(10-14)4-9-15(17)18/h1-3,5-8,10H,4,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIQSBXUZNYHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652806
Record name 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096770-87-4
Record name 3-[3-(4-Fluorophenoxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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